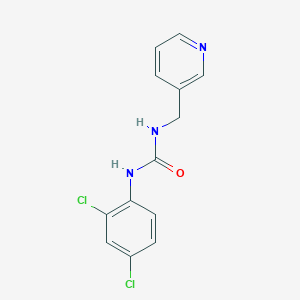

1-(2,4-Dichlorophenyl)-3-(pyridin-3-ylmethyl)urea

Description

1-(2,4-Dichlorophenyl)-3-(pyridin-3-ylmethyl)urea is a diarylurea derivative characterized by a 2,4-dichlorophenyl group and a pyridin-3-ylmethyl substituent linked via a urea moiety. Its molecular formula is C₁₃H₁₀Cl₂N₃O, with a molecular weight of 296.15 g/mol . This compound exhibits a melting point of 186–188°C and distinct spectroscopic properties, including IR absorption at 1677 cm⁻¹ (C=O stretching of urea) and 3305 cm⁻¹ (N–H stretching), as well as diagnostic ¹H and ¹³C NMR signals .

Properties

Molecular Formula |

C13H11Cl2N3O |

|---|---|

Molecular Weight |

296.15 g/mol |

IUPAC Name |

1-(2,4-dichlorophenyl)-3-(pyridin-3-ylmethyl)urea |

InChI |

InChI=1S/C13H11Cl2N3O/c14-10-3-4-12(11(15)6-10)18-13(19)17-8-9-2-1-5-16-7-9/h1-7H,8H2,(H2,17,18,19) |

InChI Key |

APAAMPFYURFOSJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)NC2=C(C=C(C=C2)Cl)Cl |

solubility |

>44.4 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2,4-Dichlorophenyl)-3-(pyridin-3-ylmethyl)urea typically involves the reaction of 2,4-dichloroaniline with pyridine-3-carboxaldehyde, followed by the addition of an isocyanate. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the formation of the urea linkage. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2,4-Dichlorophenyl)-3-(pyridin-3-ylmethyl)urea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the nitro groups to amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-3-(pyridin-3-ylmethyl)urea has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-3-(pyridin-3-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares 1-(2,4-dichlorophenyl)-3-(pyridin-3-ylmethyl)urea with structurally related diarylureas and heterocyclic analogs, focusing on physicochemical properties, substituent effects, and biological activity.

Structural and Physicochemical Comparisons

Table 1: Physicochemical Properties of Selected Urea Derivatives

Note: IR data for Triclocarban inferred from analogous compounds in .

Key Observations:

- Substituent Effects on Melting Points : The target compound’s higher melting point (186–188°C) compared to 5f (165–167°C) suggests that electron-withdrawing chlorine atoms enhance crystallinity more than fluorine or methoxy groups .

- Urea C=O Stretching : The target compound’s IR absorption at 1677 cm⁻¹ aligns with typical urea derivatives (1647–1710 cm⁻¹), indicating strong hydrogen-bonding capacity, critical for target binding .

- Molecular Weight and Lipophilicity : The pyridin-3-ylmethyl group in the target compound reduces lipophilicity compared to TGI-074 (500.19 g/mol), which contains a hydrophobic triazole-thiazol system .

Structural Modifications and SAR Trends

- Pyridine vs.

- Phenoxy Linkers: Compounds like 5f (trimethoxyphenoxy) show that electron-donating groups improve solubility but may reduce membrane permeability compared to halogenated aryl groups .

Biological Activity

1-(2,4-Dichlorophenyl)-3-(pyridin-3-ylmethyl)urea is an organic compound with significant potential in medicinal chemistry due to its unique structural characteristics. Its molecular formula is C13H11Cl2N3O, and it has a molecular weight of 296.15 g/mol. The compound features a dichlorophenyl group and a pyridin-3-ylmethyl moiety linked through a urea functional group. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of 1-(2,4-Dichlorophenyl)-3-(pyridin-3-ylmethyl)urea is primarily associated with its role as an enzyme inhibitor . Research indicates that it may interact with specific molecular targets involved in cell proliferation, particularly in cancer pathways. The compound's ability to bind to enzymes or receptors alters their activity, influencing critical biological pathways that could lead to anticancer effects.

Key Targets

- Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and repair. Inhibiting DHFR can disrupt the replication of cancer cells .

- Protein Kinases : These enzymes play vital roles in signaling pathways that regulate cell growth and division. Inhibition can lead to reduced tumor growth and proliferation .

Biological Activity Overview

1-(2,4-Dichlorophenyl)-3-(pyridin-3-ylmethyl)urea has shown promise in various biological assays:

Case Studies

Several studies have evaluated the biological activity of 1-(2,4-Dichlorophenyl)-3-(pyridin-3-ylmethyl)urea:

- In Vitro Anticancer Activity :

- Antibacterial Properties :

-

Molecular Docking Studies :

- Computational studies using molecular docking techniques highlighted the binding affinity of 1-(2,4-Dichlorophenyl)-3-(pyridin-3-ylmethyl)urea to target enzymes involved in cancer pathways, suggesting a mechanism for its anticancer effects.

Comparison with Similar Compounds

The uniqueness of 1-(2,4-Dichlorophenyl)-3-(pyridin-3-ylmethyl)urea can be illustrated by comparing it with structurally similar compounds:

| Compound Name | Structural Highlights | Biological Activity |

|---|---|---|

| 1-(2,4-Dichlorophenyl)-3-(pyridin-2-ylmethyl)urea | Similar structure but different position of pyridinyl group | Varies in reactivity and activity |

| 1-(2,4-Dichlorophenyl)-3-(pyridin-4-ylmethyl)urea | Structural isomer with pyridinyl group at the 4-position | Different chemical properties |

| 1-(2,4-Dichlorophenyl)-3-(pyridin-3-yl)urea | Lacks methyl group affecting stability | Unique reactivity profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.